molecular formula C28H36N2O6 B1349862 (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid CAS No. 268542-17-2

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid

Cat. No. B1349862
M. Wt: 496.6 g/mol
InChI Key: CVSRIVMKVMATII-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid (Fmoc-Dabco) is an organic compound used in synthetic organic chemistry as a building block for peptide synthesis. It is a versatile amino acid derivative used in peptide synthesis, protein engineering, and other biochemical studies. Fmoc-Dabco is a synthetic amino acid derived from the amino acid lysine, and is a useful building block for constructing complex peptides. Fmoc-Dabco is a chiral amino acid, meaning it has two forms that are mirror images of each other, and is often used in peptide synthesis to create enantiomerically pure peptides.

Scientific Research Applications

Glycopeptide Mimics Synthesis

One notable application is in the synthesis of glycopeptide mimics. For example, amino acids with N-alkylaminooxy side chains, similar to (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, have been effective in the rapid synthesis of neoglycopeptides. These compounds allow for the chemoselective reaction of reducing sugars with peptides containing these amino acids, producing glycoconjugates structurally similar to their natural counterparts. This technique facilitates the creation of O-linked glycopeptide mimics, expanding the availability of N-alkylaminooxy strategy for neoglycopeptide synthesis (Carrasco et al., 2006).

Building Blocks for Pseudopeptide Synthesis

Another significant application is in the synthesis of pseudopeptides. Unnatural amino acids like (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid serve as key building blocks for pseudopeptide synthesis. These derivatives can be incorporated into peptides to create structures that mimic the properties of peptides while potentially offering improved stability and bioavailability. This makes them valuable tools in peptide-based structure-activity studies and in the exploration of peptide therapeutics (Pascal, Sola, & Jouin, 2003).

Characterization and Mass Spectrometry

The derivatives are also subjects of analytical study, particularly in characterizing peptide structures using mass spectrometry. N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives, which are related to (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, have been characterized using electrospray ionization multi-stage mass spectrometry (MS(n)). This characterization is crucial in the synthesis of partially modified retro-inverso peptides, highlighting the role of such derivatives in facilitating advanced peptide synthesis and analysis techniques (Verardo & Gorassini, 2013).

properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O6/c1-28(2,3)36-26(33)29-17-9-8-10-19(15-16-25(31)32)30-27(34)35-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,19,24H,8-10,15-18H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSRIVMKVMATII-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid

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